molecular formula C12H19NO3 B12326805 Tert-butyl 3-(2-formylcyclopropyl)azetidine-1-carboxylate

Tert-butyl 3-(2-formylcyclopropyl)azetidine-1-carboxylate

Cat. No.: B12326805
M. Wt: 225.28 g/mol
InChI Key: YQYJEADAKMEMTI-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-formylcyclopropyl)azetidine-1-carboxylate: is a synthetic organic compound with the molecular formula C12H19NO3 and a molecular weight of 225.28 g/mol This compound is characterized by the presence of a tert-butyl ester group, a formyl group attached to a cyclopropyl ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-formylcyclopropyl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

While the compound is primarily synthesized in research laboratories, industrial production methods would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-formylcyclopropyl)azetidine-1-carboxylate: undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.

Major Products

Scientific Research Applications

Tert-butyl 3-(2-formylcyclopropyl)azetidine-1-carboxylate: has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or intermediate in the synthesis of therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-formylcyclopropyl)azetidine-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in various biochemical reactions, including nucleophilic addition and condensation reactions, which can influence cellular processes .

Comparison with Similar Compounds

Tert-butyl 3-(2-formylcyclopropyl)azetidine-1-carboxylate: can be compared with similar compounds such as:

Properties

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

tert-butyl 3-(2-formylcyclopropyl)azetidine-1-carboxylate

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-5-9(6-13)10-4-8(10)7-14/h7-10H,4-6H2,1-3H3

InChI Key

YQYJEADAKMEMTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2CC2C=O

Origin of Product

United States

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